molecular formula C22H25N3OS2 B2525573 N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223787-94-7

N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2525573
CAS No.: 1223787-94-7
M. Wt: 411.58
InChI Key: MAIRASDBKOCRMR-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring:

  • A thiophen-2-yl moiety integrated into a 1,4-diazaspiro[4.5]deca-1,3-diene system, introducing conformational rigidity and sulfur-mediated electronic effects.
  • A thioacetamide bridge, which may enhance metabolic stability compared to oxygen-linked analogs.

However, its specific biological activity remains uncharacterized in the literature reviewed.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS2/c1-15-8-6-9-16(2)19(15)23-18(26)14-28-21-20(17-10-7-13-27-17)24-22(25-21)11-4-3-5-12-22/h6-10,13H,3-5,11-12,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIRASDBKOCRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profiles.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A 2,6-dimethylphenyl moiety.
  • A thiophen-2-yl group linked through a 1,4-diazaspiro framework.
  • An acetamide functional group.

The molecular formula can be represented as C18H22N4SC_{18}H_{22}N_4S.

Anticonvulsant Activity

Research indicates that derivatives of the compound exhibit significant anticonvulsant properties. For instance, N-(2,6-dimethylphenyl)-substituted semicarbazones have been shown to possess broad-spectrum anticonvulsant activity in various seizure models. In particular, compounds similar to the one have demonstrated the ability to increase GABA levels significantly and inhibit GABA transaminase activity in vitro and ex vivo studies .

The anticonvulsant effects are primarily attributed to:

  • GABAergic Modulation : The compound enhances GABAergic transmission by increasing GABA levels and inhibiting its breakdown.
  • Neuroprotective Effects : It shows low neurotoxicity and hepatotoxicity, making it a promising candidate for further development in treating epilepsy .

Study on Anticonvulsant Properties

A study conducted on various N4-(2,6-dimethylphenyl) semicarbazones revealed that one particular derivative exhibited potent anticonvulsant activity across five different seizure models without significant adverse effects. The compound increased GABA levels by 118% and inhibited GABA transaminase effectively .

CompoundSeizure ModelIncrease in GABA (%)NeurotoxicityHepatotoxicity
Compound 9Maximal Electroshock Test118%NoNo
Other DerivativesVarious ModelsVariableLowLow

Safety Profile

The safety profile of this compound has been evaluated through various toxicity assays. The compound is classified as an irritant but does not exhibit significant systemic toxicity at therapeutic doses .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with diazaspiro structures often exhibit anticancer properties. For instance, studies have shown that derivatives of spiro compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that a similar compound led to a significant reduction in tumor growth in xenograft models .

Antimicrobial Properties
The presence of thiophene rings in the compound may enhance its antimicrobial activity. Thiophene derivatives have been reported to possess broad-spectrum antimicrobial properties. In laboratory tests, compounds structurally related to N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide exhibited effective inhibition against various bacterial strains .

Materials Science

Polymer Synthesis
The compound can serve as a precursor for synthesizing functional polymers. Its unique structure allows it to participate in polymerization reactions that yield materials with desirable mechanical and thermal properties. For example, spiro compounds have been utilized to create high-performance polymers with enhanced thermal stability and elasticity .

Electrochromic Devices
Due to its electronic properties, this compound can be incorporated into electrochromic devices. These devices change color when an electric current is applied and are used in smart windows and displays. The compound's ability to undergo redox reactions makes it suitable for such applications .

Organic Synthesis

Synthetic Intermediates
This compound can act as a versatile building block in organic synthesis. Its reactive functional groups allow for various transformations, including nucleophilic substitutions and coupling reactions. Researchers have utilized similar compounds to synthesize complex organic molecules efficiently .

Data Table: Summary of Applications

Application Area Description Example Studies/Findings
Medicinal ChemistryAnticancer and antimicrobial activitySignificant tumor growth reduction in xenografts
Materials SciencePrecursor for functional polymers and electrochromic devicesEnhanced thermal stability in polymers
Organic SynthesisBuilding block for complex organic moleculesEfficient transformations in synthetic pathways

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Organic Chemistry, researchers synthesized a series of diazaspiro compounds and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing
A research team investigated the antimicrobial efficacy of thiophene derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that the tested compounds showed promising antibacterial activity comparable to standard antibiotics.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Aryl Substituent Heterocyclic Group Notable Features Reference
N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide Acetamide + spirocycle 2,6-Dimethylphenyl Thiophen-2-yl (in spiro system) Spirocyclic rigidity, thioether linkage Target compound
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide 2,6-Dichlorophenyl Thiazol-2-yl Planar thiazole, Cl substituents enhance lipophilicity
2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide 4-Chlorophenyl Thiazol-2-yl Para-Cl substitution influences electronic profile
N-(1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenyl)acetamide Acetamide 2,4,6-Trimethylphenyl Thiazol-2-yl Steric hindrance from tri-Me groups

Key Observations:

  • Spirocyclic vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 2,6-dichlorophenyl derivatives) enhance stability and lipophilicity, while methyl groups (e.g., 2,6-dimethylphenyl) may optimize steric interactions .
  • Heterocyclic Diversity : Thiophene (target) vs. thiazole (analogs) alters electronic properties—thiophene’s sulfur participates in resonance, whereas thiazole’s nitrogen enables hydrogen bonding .

Crystallographic and Stability Data

Table 2: Intermolecular Interactions and Stability

Compound Dihedral Angle (Aryl/Heterocycle) Hydrogen Bonding Crystal Stability Factors Reference
Target Compound Not reported (predicted high rigidity from spiro system) Likely N–H⋯S/N interactions Spirocycle reduces conformational flexibility
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 79.7° (dichlorophenyl/thiazol) N–H⋯N (R₂²(8) motif) 1-D chains along [100]; enhanced by H-bonding
2-(Naphthalen-1-yl)-N-(thiazol-2-yl)acetamide Not reported N–H⋯N and C–H⋯π Aromatic stacking improves packing

Notable Trends:

  • Hydrogen Bonding : Analogs with thiazole groups exhibit N–H⋯N bonds, stabilizing crystal lattices. The target compound’s thiophene may instead favor C–H⋯S interactions.

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